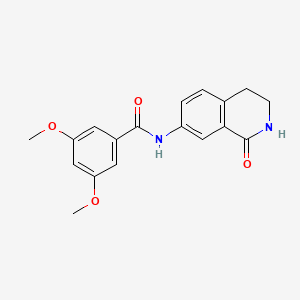

3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-14-7-12(8-15(10-14)24-2)17(21)20-13-4-3-11-5-6-19-18(22)16(11)9-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDNXKXEOHTCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pomeranz–Fritsch reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).

Introduction of the dimethoxy groups: The benzamide core is then functionalized with methoxy groups using methanesulfonic acid (MsOH) under reflux conditions.

Coupling of the two moieties: The final step involves coupling the dimethoxybenzamide with the tetrahydroisoquinoline derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to receptors: It can bind to specific receptors in the body, modulating their activity and leading to various biological responses.

Inhibiting enzymes: The compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.

Modulating signaling pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

3,4-dimethoxyphenylacetonitrile: A related compound with similar structural features but different biological activities.

3,4,5-trimethoxybenzylcyanide: Another similar compound with additional methoxy groups, leading to different chemical properties.

Uniqueness

3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific combination of a benzamide core with dimethoxy groups and a tetrahydroisoquinoline moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Biological Activity

3,5-Dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound characterized by its unique structure, which includes a tetrahydroisoquinoline moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in areas such as neuropharmacology and oncology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

Antitumor Activity

Research has indicated that compounds related to tetrahydroisoquinolines exhibit significant antitumor properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma), with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HCC | 10 |

Neuroprotective Effects

Tetrahydroisoquinolines are also known for their neuroprotective properties. The compound has been studied for its potential to mitigate oxidative stress and inflammation in neuronal cells:

- Mechanism : It is believed to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS), thereby protecting against neurodegenerative processes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Cognitive Enhancement : In animal models, administration of the compound improved memory and learning capabilities. Behavioral tests such as the Morris water maze indicated enhanced cognitive function.

- Anti-inflammatory Effects : In models of induced inflammation, the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its potential application in treating inflammatory diseases.

Toxicology and Safety Profile

Preliminary toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and safety in humans.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-dimethoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

Answer: The compound is synthesized via amide coupling between 3,5-dimethoxybenzoic acid derivatives and functionalized tetrahydroisoquinoline amines. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with DMAP in anhydrous DCM or THF .

- Amine preparation : 1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-amine can be synthesized via cyclization of substituted phenethylamines followed by oxidation .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization ensure high purity (>95%).

Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| HATU, DIPEA | DMF | 25°C | 87% | |

| EDCI, DMAP | DCM | 0°C → RT | 78% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a multi-technique approach:

- NMR spectroscopy : Analyze - and -NMR for methoxy groups (δ ~3.7–3.8 ppm) and amide carbonyl signals (δ ~165–170 ppm). Compare with published spectra of analogous benzamides .

- Mass spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H] ~383.4 Da).

- X-ray crystallography : Resolve crystal structures using programs like SHELXL or OLEX2. For example, monoclinic systems (space group ) with unit cell parameters are common for benzamide derivatives .

Advanced Research Questions

Q. How can researchers investigate the compound’s dual inhibition of DAPK1 and CSF1R kinases?

Answer:

- Kinase assays : Use recombinant DAPK1/CSF1R enzymes in radiometric or fluorescence-based assays (e.g., ADP-Glo™). IC values should be determined at varying ATP concentrations (e.g., 1–100 μM) .

- Cellular validation : Test in C6 rat glioma models to assess tau phosphorylation modulation via Western blot (e.g., p-Tau S396/S404) .

- Structural docking : Perform molecular dynamics simulations using the compound’s crystal structure to map binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. Table 2: Representative Inhibition Data

| Target | IC (nM) | Assay Type | Reference |

|---|---|---|---|

| DAPK1 | 12.3 ± 1.5 | Fluorescence | |

| CSF1R | 28.7 ± 3.2 | Radiometric |

Q. How should contradictory biological activity data (e.g., varying IC50_{50}50 values across studies) be addressed?

Answer:

- Cross-validation : Replicate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Compound stability : Test for degradation under assay conditions (e.g., DMSO stock solutions stored at −20°C vs. RT) via HPLC .

- Buffer optimization : Adjust ionic strength/pH to mimic physiological conditions (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl) .

Q. What strategies are effective for optimizing solubility and blood-brain barrier (BBB) penetration in structural analogs?

Answer:

- Scaffold modifications : Introduce polar groups (e.g., hydroxyls) or reduce methoxy substituents to lower logP.

- Prodrug approaches : Mask amide groups with ester prodrugs to enhance lipophilicity transiently .

- In silico modeling : Use tools like SwissADME to predict BBB permeability (e.g., BOILED-Egg model) and adjust substituents accordingly .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Answer:

- Data collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) on single crystals grown via vapor diffusion (e.g., methanol/water).

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate with R values (<0.25).

- Hydrogen bonding analysis : Identify key interactions (e.g., amide-carbonyl with solvent molecules) using ORTEP-3 for visualization .

Q. What in vitro models are suitable for studying neuroprotective effects against tauopathies?

Answer:

- Cellular models : Use LPS-treated C6 glioma cells to mimic neuroinflammation; measure APP and phosphorylated tau levels via ELISA .

- Primary neurons : Isolate cortical neurons from transgenic tauopathy models (e.g., P301S mice) and treat with 1–10 μM compound for 24–48 hours .

- Mitochondrial assays : Assess ROS reduction using MitoSOX™ Red dye in SH-SY5Y cells .

Q. How can researchers address low reproducibility in synthetic yields?

Answer:

- Reagent quality : Ensure anhydrous solvents and fresh coupling agents (e.g., HATU vs. older EDCI batches) .

- Reaction monitoring : Use TLC or LC-MS to track intermediate formation and optimize reaction times.

- Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer in amide coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.